N-(6-chlorobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide
Description
N-(6-Chlorobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide is a benzothiazole-derived compound characterized by a 6-chloro-substituted benzothiazole core linked to a benzamide moiety via an amide bond. The benzamide ring is further substituted with a pentyloxy chain at the para position. This structure combines electron-withdrawing (chloro) and lipophilic (pentyloxy) groups, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-pentoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-2-3-4-11-24-15-8-5-13(6-9-15)18(23)22-19-21-16-10-7-14(20)12-17(16)25-19/h5-10,12H,2-4,11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPUTXNVTJWMCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide typically involves the reaction of 6-chlorobenzo[d]thiazole-2-amine with 4-(pentyloxy)benzoic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(6-chlorobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-chlorobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s closest analogs differ primarily in substituents on the benzothiazole and benzamide rings. Key comparisons include:
Key Observations :
- Chloro vs. Amino Groups: The 6-Cl substituent in the target compound likely improves metabolic stability but reduces solubility compared to the 6-NH₂ analog (ABTB) .
Physicochemical Properties
Data from analogs suggest trends in melting points, solubility, and synthetic yields:
Key Observations :
- Melting Points : Bulky or rigid substituents (e.g., triazoles) increase melting points, while flexible chains (e.g., pentyloxy) may lower them .
- Synthetic Yields : Yields for benzothiazole derivatives typically range from 34% to 90%, with polar substituents (e.g., piperazine) favoring higher yields due to improved reaction kinetics .
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Synthesis
The molecular formula for this compound is . The synthesis typically involves the reaction of 6-chlorobenzo[d]thiazole-2-amine with 4-(pentyloxy)benzoic acid , using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals .
Anticancer Activity
The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the activity of specific enzymes involved in cell proliferation, potentially leading to reduced tumor growth. The mechanism of action appears to involve the modulation of signaling pathways associated with apoptosis and cell cycle regulation .
The biological effects of this compound are attributed to its interaction with various molecular targets, including:
- Enzymes : Inhibition of specific kinases involved in cancer progression.
- Receptors : Binding to receptors that modulate cellular signaling pathways.
This interaction can lead to downstream effects such as apoptosis in cancer cells and inhibition of bacterial growth .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful.
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| 6-chloro-2-mercaptobenzothiazole | Antimicrobial | Contains a thiol group |
| 2-amino-6-chlorobenzothiazole | Anticancer | Amino group enhances reactivity |
| N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide | Antimicrobial, anticancer | Methyl group affecting lipophilicity |
This compound stands out due to its unique combination of functional groups, which enhances its lipophilicity and potential bioavailability .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting its potential as a therapeutic agent .
- Mechanistic Insights : Further research has elucidated the mechanism by which this compound inhibits cell proliferation through the downregulation of anti-apoptotic proteins, thereby promoting cell death in malignant cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
